N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine
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Overview
Description
The compound “N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two morpholino groups, which are oxygen-containing heterocycles, and an ethylphenyl group, which is a phenyl ring with an ethyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazine ring would likely contribute to the compound’s stability and reactivity. The morpholino groups could potentially participate in hydrogen bonding, and the ethylphenyl group could contribute to the compound’s lipophilicity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the ethylphenyl group could potentially increase the compound’s lipophilicity, affecting its solubility in various solvents .Scientific Research Applications
Synthesis and Biological Activities
N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine and related derivatives are utilized in synthesizing compounds with various biological activities. A method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines was developed, leveraging microwave irradiation for efficient reaction processes. This method facilitated the creation of compounds with potent antileukemic activity, highlighting its significance in medicinal chemistry for developing new therapeutic agents (Dolzhenko et al., 2021).
Antimicrobial and Antioxidant Properties
Compounds synthesized from this compound have been evaluated for their antimicrobial and antioxidant properties. For instance, novel saccharin derivatives with N-basic side chains have been synthesized, demonstrating significant antimicrobial activity against various test microorganisms and exhibiting high antioxidant activity compared to ascorbic acid. These findings suggest that such derivatives could serve as leads for the development of new antimicrobial and antioxidant agents, addressing the need for novel treatments in the face of antibiotic resistance and oxidative stress-related diseases (Hamama et al., 2011).
Enhancement of Cytotoxicity in Cancer Therapy
Morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives, including those related to this compound, have shown promising applications in cancer therapy. Specifically, these compounds demonstrated an ability to accumulate to high levels in B16 melanoma cells and exhibited higher cytotoxicity than p-boronophenylalanine. Such findings indicate the potential of these compounds in enhancing the efficacy of cancer treatment modalities through targeted cytotoxicity, offering new avenues for the development of more effective cancer therapies (Jin et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory .
Mode of Action
This compound acts as a noncompetitive antagonist at the NMDA receptor . This means it binds to a site on the receptor that is distinct from the active site, and its binding inhibits the activity of the receptor. The inhibition of the NMDA receptor by this compound prevents the influx of calcium ions, which in turn inhibits the excitatory synaptic transmission .
Biochemical Pathways
The inhibition of the NMDA receptor affects several biochemical pathways. One of the key pathways is the calcium/calmodulin-dependent protein kinase II (CaMKII) pathway . This pathway is crucial for synaptic plasticity and memory formation. By inhibiting the NMDA receptor, this compound reduces the activation of CaMKII, thereby affecting memory formation .
Result of Action
The result of this compound’s action is the inhibition of excitatory synaptic transmission. This can lead to neuroprotective effects, as overactivation of the NMDA receptor can cause excitotoxicity, a process that damages or kills neurons .
Future Directions
Properties
IUPAC Name |
N-(3-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-2-15-4-3-5-16(14-15)20-17-21-18(24-6-10-26-11-7-24)23-19(22-17)25-8-12-27-13-9-25/h3-5,14H,2,6-13H2,1H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGSWEPVTPINPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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